![molecular formula C9H11FN2O B3169960 3-Amino-N-(4-fluorophenyl)propanamide CAS No. 938515-70-9](/img/structure/B3169960.png)
3-Amino-N-(4-fluorophenyl)propanamide
Overview
Description
“3-Amino-N-(4-fluorophenyl)propanamide” is a chemical compound with the molecular formula C9H11FN2O . It is also known as "Propanamide, N-(4-fluorophenyl)-3-phenyl-" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNC(CC(NC1=CC=C(F)C=C1)=O)C2=CC=C(F)C=C2
. This indicates that the molecule contains a propanamide group attached to a 4-fluorophenyl group. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 182.2 .Scientific Research Applications
Antioxidant and Anticancer Activity
A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, related to 3-Amino-N-(4-fluorophenyl)propanamide, demonstrated significant antioxidant and anticancer activities. These compounds, bearing various moieties, showed antioxidant activity approximately 1.4 times higher than ascorbic acid when tested using the DPPH radical scavenging method. Additionally, their anticancer activity was evaluated against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing that certain compounds exhibited more cytotoxicity against U-87 than MDA-MB-231 cell lines. One derivative was identified as particularly active against the U-87 cell line, suggesting potential therapeutic applications in cancer treatment (Tumosienė et al., 2020).
Potential for Malaria Treatment
Another research application involves substituted aminoacetamides, like N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide, showing low-nanomolar activity against the intraerythrocytic stages of the malaria parasite, Plasmodium falciparum. Although optimization for aqueous solubility and microsomal stability was challenging, these compounds demonstrated excellent antimalarial potency and selectivity, suggesting a potential lead for drug target identification in malaria treatment (Norcross et al., 2019).
Anticonvulsant Studies
The anticonvulsant potential of N-Benzyl-3-[(chlorophenyl)amino]propanamides, related structurally to this compound, was explored in mice using maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. The study found that these compounds were active in both tests, with some isomers more potent than phenytoin in the MES test. This suggests that compounds within this structural class have potential as treatments for generalized seizures, highlighting their significance in the development of new anticonvulsant drugs (Idris et al., 2011).
Antibacterial and Antifungal Agents
A study on 2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally analogous to this compound, showed significant antibacterial and antifungal activities. These compounds demonstrated similar levels of antimicrobial activity to standard agents like Ampicillin and Flucanazole against various strains, suggesting their potential use as novel antibacterial and antifungal agents (Helal et al., 2013).
Safety and Hazards
Future Directions
As for future directions, there is a paper that mentions the use of a similar compound as an enzyme substrate in the detection of β-alanyl aminopeptidase . This suggests that “3-Amino-N-(4-fluorophenyl)propanamide” and similar compounds could potentially be used in biochemical research or in the development of diagnostic assays.
properties
IUPAC Name |
3-amino-N-(4-fluorophenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNWWWPTOXJNJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286106 | |
Record name | 3-Amino-N-(4-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
938515-70-9 | |
Record name | 3-Amino-N-(4-fluorophenyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938515-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-(4-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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